

# Chemical and Pharmacological Profile of Flubromazolam

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## Compound Focus: Phenazolam

CAS No.: 87213-50-1

Cat. No.: S1918583

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The table below summarizes the available data on flubromazolam from scientific literature. No equivalent data for **phenazolam** was found in the search results.

Characteristic	Flubromazolam
Structural Class	Triazolobenzodiazepine (TBZD); triazolo-analogue of flubromazepam [1] [2]
Chemical Name	8-bromo-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] [2]
Molecular Formula	C <sub>17</sub> H <sub>12</sub> BrFN <sub>4</sub> [2]
Molecular Weight	371.213 g·mol <sup>-1</sup> [2]
Primary Molecular Target	Positive allosteric modulator of the GABA <sub>A</sub> receptor [1]
Reported Potency	Highly potent; significant sedation at 0.5 mg [3] [2]
Reported Clinical Effects	Heavy hypnosis/sedation, long-lasting amnesia, anxiolysis, muscle relaxation, euphoria, loss of control, rapid tolerance development [1] [3]
Toxicity & Overdose	Life-threatening reactions observed at 3 mg; can cause prolonged coma, respiratory failure, bradycardia, and rhabdomyolysis [3] [2]

Characteristic	Flubromazolam
Metabolism	Substrate of Cytochrome P450 3A4/5 (CYP3A4/5); major metabolites are $\alpha$ -hydroxy-flubromazolam and 4-hydroxy-flubromazolam [3]
Legal Status (Example)	In the U.S., it is temporarily placed in Schedule I (as of July 2023 until at least July 2026) [2]

The search results contained a single, non-quantitative reference to **phenazolam**. A June 2025 report from a substance checking service in Canada listed one sample that was expected to be **phenazolam** and confirmed its presence, indicating it is a substance with recognized use [4].

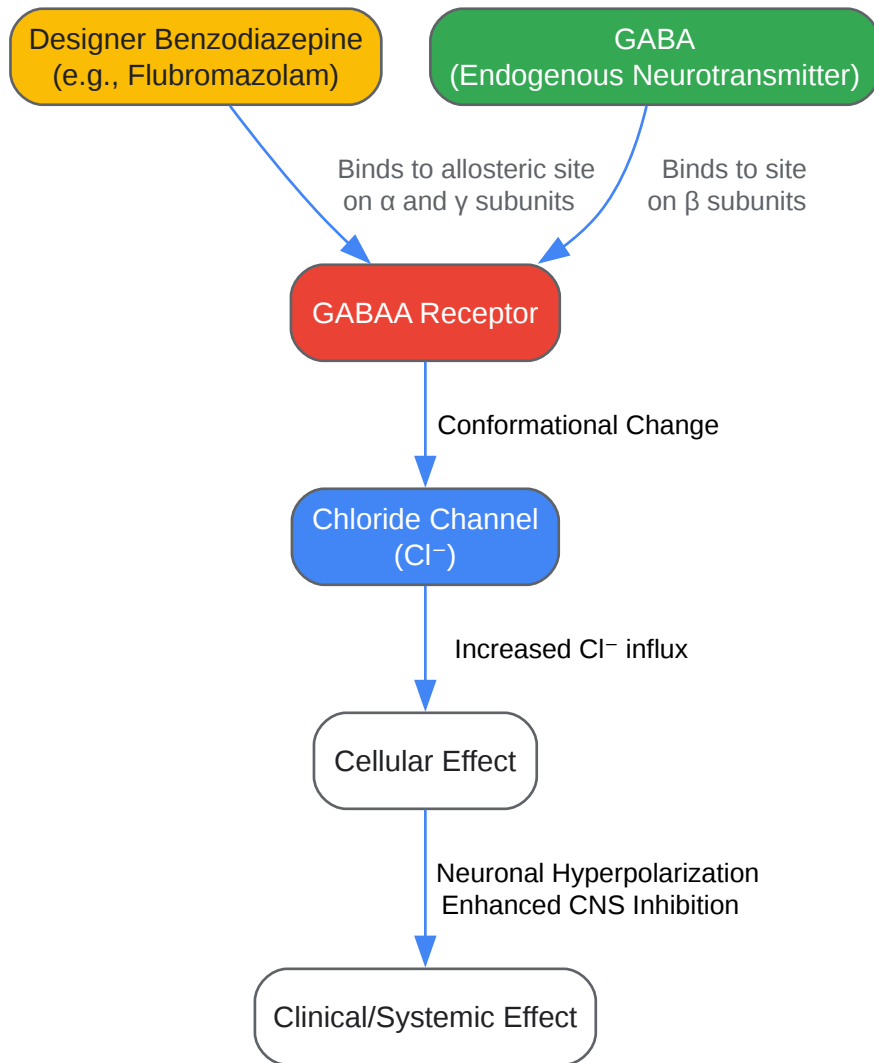
## Experimental Data and Analytical Protocols

For researchers, understanding the methodologies used to study these substances is crucial. The following table outlines key experimental approaches identified for flubromazolam.

Experimental Aspect	Reported Protocols & Findings for Flubromazolam
Pharmacokinetic Studies	<i>In vitro</i> half-life: 182 minutes. Terminal elimination half-life <i>in vivo</i> estimated at 10-20 hours. Drug interactions (e.g., with CYP3A4 inhibitors like fluoxetine) can prolong duration of action [3].
Analytical Detection	<b>Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)</b> is the primary method for confirmation and quantification in biological matrices like serum and urine [3].
Toxicology & Case Reports	Analyses of serum concentrations in documented cases: 59 ng/mL (in deep coma), 7.4 ng/mL and 8.6 ng/mL (in a sedated, healthy volunteer) [3].

## Proposed Mechanism of Action for Designer Benzodiazepines

While the exact binding for each analog may vary, designer benzodiazepines like flubromazolam are understood to exert their effects through the GABA<sub>A</sub> receptor. The diagram below illustrates this general signaling pathway.



Observed Effects		
• Sedation & Hypnosis	• Anxiolysis	• Anticonvulsant Action
• Anterograde Amnesia	• Muscle Relaxation	

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## Research Implications and Data Gaps

The disparity in available data highlights a common challenge in researching novel psychoactive substances (NPS).

- **Flubromazolam's Profile:** The data confirms flubromazolam is a high-potency, long-acting triazolobenzodiazepine with a narrow safety margin and significant potential for adverse effects, particularly when mixed with other CNS depressants [1] [3] [5].
- **The Phenazolam Gap:** The lack of peer-reviewed data on **phenazolam's** structure, potency, and pharmacokinetics makes a scientific comparison impossible with current search results. Its mention in drug checking reports confirms its existence in the unregulated market but does not provide scientific parameters [4].
- **Broader NPS Challenge:** This situation exemplifies the "cat-and-mouse game" in the NPS field, where new compounds appear rapidly, outpacing the scientific community's ability to characterize their safety and toxicology [5].

To proceed with your comparison guide, you may need to consult specialized forensic and toxicology databases directly or await the publication of primary research on **phenazolam**.

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## References

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To cite this document: Smolecule. [Chemical and Pharmacological Profile of Flubromazolam]. Smolecule, [2026]. [Online PDF]. Available at:

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